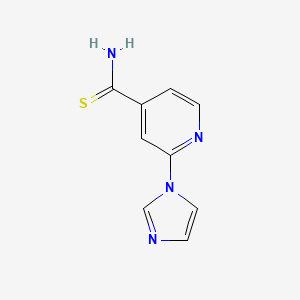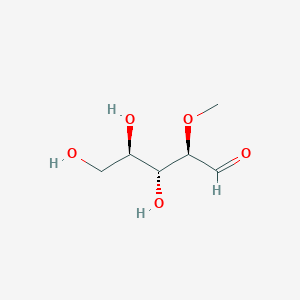![molecular formula C9H14O B12101659 8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)
8-Methylbicyclo[3.2.1]oct-6-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbicyclo[321]oct-6-en-3-ol is an organic compound with the molecular formula C9H14O It is a bicyclic alcohol featuring a unique structure that includes a bicyclo[321]octane ring system with a methyl group and a hydroxyl group attached
Preparation Methods
The synthesis of 8-Methylbicyclo[3.2.1]oct-6-en-3-ol can be achieved through several synthetic routes. One common method involves the [4+3] cycloaddition reaction of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . This reaction forms the bicyclic structure with high stereoselectivity. Industrial production methods may involve similar cycloaddition reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Methylbicyclo[3.2.1]oct-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a different alcohol.
Scientific Research Applications
8-Methylbicyclo[3.2.1]oct-6-en-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and the mechanisms of enzymatic reactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 8-Methylbicyclo[3.2.1]oct-6-en-3-ol exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
8-Methylbicyclo[3.2.1]oct-6-en-3-ol can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-2-one: This compound has a similar bicyclic structure but includes an oxygen atom in the ring system, which can significantly alter its chemical properties and reactivity.
2-Methylbicyclo[3.2.1]oct-3-en-2-ol: This compound has a similar structure but with different positioning of the methyl and hydroxyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
8-methylbicyclo[3.2.1]oct-6-en-3-ol |
InChI |
InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3 |
InChI Key |
IENSJAVOGKRVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)










![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)

